molecular formula C8H15NO2 B6224507 {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2763776-37-8

{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No. B6224507
CAS RN: 2763776-37-8
M. Wt: 157.2
InChI Key:
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Description

{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol, also known as MEM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MEM belongs to the class of compounds known as bicyclic amines, which have been shown to have a wide range of biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor has been shown to result in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a potent agonist at the 5-HT2A receptor, with an affinity that is similar to that of the hallucinogenic compound, LSD. In vivo studies have shown that {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol can induce a range of behavioral effects, including altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol is its potential for inducing hallucinogenic effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol. One area of research is in the development of novel therapeutics for the treatment of psychiatric disorders, such as depression and anxiety. Another area of research is in the development of new tools for studying the 5-HT2A receptor and its role in various physiological processes. Additionally, there is a need for further research on the potential side effects of {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol and its potential for abuse.
Conclusion
In conclusion, {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a synthetic compound with significant potential for scientific research. Its high potency and selectivity for the 5-HT2A receptor make it a useful tool for studying the role of this receptor in various physiological processes. However, its potential for inducing hallucinogenic effects and its potential for abuse highlight the need for further research on its safety and efficacy.

Synthesis Methods

{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxytetrahydrofuran with formaldehyde and ammonia. The resulting product is then reduced using sodium borohydride to yield {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol. This synthesis method has been optimized to produce high yields of {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol with high purity.

Scientific Research Applications

{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been found to have significant effects on the central nervous system. Specifically, {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to act as a potent agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol' involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a primary amine, followed by a ring-closing reaction to form the bicyclic structure, and finally, the deprotection of the amine to yield the desired product.", "Starting Materials": ["4-methoxyphenylacetic acid", "1,5-diaminopentane", "methanol", "sodium cyanoborohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "hydrochloric acid", "diethyl ether"], "Reaction": ["Step 1: Protection of the primary amine in 1,5-diaminopentane with acetic anhydride and pyridine to yield N-acetyl-1,5-diaminopentane", "Step 2: Reaction of N-acetyl-1,5-diaminopentane with 4-methoxyphenylacetic acid in the presence of sodium cyanoborohydride to yield the intermediate 5-methoxy-3-(N-acetyl-1,5-diaminopentyl)benzoic acid", "Step 3: Ring-closing reaction of the intermediate with sodium hydroxide to form the bicyclic structure {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol", "Step 4: Deprotection of the primary amine with hydrochloric acid and extraction with diethyl ether to yield the final product"] }

CAS RN

2763776-37-8

Product Name

{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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